molecular formula C8H7N3 B1495419 7-Vinyl-1H-pyrazolo[3,4-c]pyridine

7-Vinyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1495419
M. Wt: 145.16 g/mol
InChI Key: YBLREQJIJIPGRY-UHFFFAOYSA-N
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Description

7-Vinyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] positions. Applications of this scaffold are emerging in medicinal chemistry, particularly as adenosine receptor antagonists and kinase inhibitors .

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

7-ethenyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H7N3/c1-2-7-8-6(3-4-9-7)5-10-11-8/h2-5H,1H2,(H,10,11)

InChI Key

YBLREQJIJIPGRY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CC2=C1NN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-c]pyridines

  • Pyrazolo[3,4-b]pyridines: These isomers differ in the fusion position of the pyrazole and pyridine rings. For example, 1H-pyrazolo[3,4-b]pyridine derivatives, such as those reported by Zhao et al. (2016), exhibit potent fibroblast growth factor receptor (FGFR) inhibition (IC₅₀ < 10 nM), highlighting the impact of ring fusion position on target selectivity . In contrast, 7-vinyl-1H-pyrazolo[3,4-c]pyridine derivatives show nanomolar affinity for adenosine receptors (A₁/A₃), suggesting divergent biological applications .
  • Key Differences: Electronic effects: The [3,4-c] fusion alters electron distribution, influencing binding to adenosine receptors versus kinases. Synthetic accessibility: Pyrazolo[3,4-b]pyridines are more extensively studied, with established protocols for 6-oxo and tetrahydro derivatives .

Substituted Pyrazolo[3,4-c]pyridines

  • Halogenated Derivatives :
    • 5-Chloro-1H-pyrazolo[3,4-c]pyridine : A commercially significant derivative with applications in agrochemicals and pharmaceuticals. Its global production capacity is projected to grow at a CAGR of 4.2% (2020–2025) due to demand for intermediates in kinase inhibitor synthesis .
    • 7-Azido-1H-pyrazolo[3,4-c]pyridine : Used in click chemistry for triazole-linked hybrids, demonstrating versatility in bioconjugation .
  • Vinyl vs. Halogen Substituents :
    • The vinyl group enhances reactivity for further functionalization (e.g., polymerization or Michael additions), whereas halogens (Cl, Br) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Related Bicyclic Heterocycles

  • Pyrrolo[3,4-c]pyridines : These compounds replace the pyrazole ring with a pyrrole, leading to distinct biological profiles. For example, pyrrolo[3,4-c]pyridine-1,3-diones exhibit potent analgesic activity (ED₅₀ = 1.2 mg/kg), attributed to enhanced hydrogen bonding with opioid receptors .
  • Pyrano[3,4-c]pyridines: Fused with a pyran ring, these hybrids (e.g., triazole-linked derivatives) show anticonvulsant activity, reducing pentylenetetrazole-induced seizures by 80% at 50 mg/kg .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (LogP) Synthetic Yield
7-Vinyl-1H-pyrazolo[3,4-c]pyridine 160.14 g/mol 2.1 (predicted) Not reported
5-Chloro-1H-pyrazolo[3,4-c]pyridine 173.57 g/mol 1.8 65–70%
7-Azido-1H-pyrazolo[3,4-c]pyridine 160.14 g/mol 1.5 85%

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